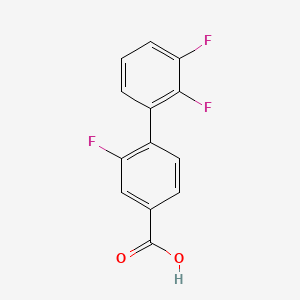

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

Description

Molecular Architecture and Crystallographic Features

The molecular architecture of this compound is characterized by a biphenyl framework with a carboxylic acid functional group positioned at the para position of one benzene ring and three fluorine atoms strategically distributed across both aromatic systems. The compound belongs to the systematic classification of 2,2',3'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid, indicating the specific substitution pattern that defines its structural identity. This particular arrangement of fluorine atoms creates a unique electronic environment that significantly influences the overall molecular geometry and intermolecular interactions.

The crystallographic characteristics of fluorinated benzoic acid derivatives demonstrate the profound impact of fluorine substitution on crystal packing arrangements. Research on related fluorinated biphenyl carboxylic acids has shown that the position and number of fluorine substituents directly affect the formation of hydrogen bonding networks and halogen bonding interactions. The presence of fluorine atoms in the 2,3-positions of one phenyl ring and the 3-position of the carboxylate-bearing ring creates an asymmetric charge distribution that influences the molecular conformation and crystal packing efficiency.

Comparative crystallographic studies of benzoic acid derivatives with varying fluorine substitution patterns have revealed that the evolution from solid solutions to cocrystals depends significantly on the geometric position and intermolecular bonding ability of fluorine atoms. The specific substitution pattern in this compound positions the fluorine atoms to potentially participate in both hydrogen bonding and halogen bonding interactions, which can stabilize particular crystal polymorphs and influence the overall crystal structure.

The molecular dimensions and bond lengths within the fluorinated biphenyl system are influenced by the electron-withdrawing nature of the fluorine substituents. The presence of multiple fluorine atoms creates localized electron deficiency that can affect the planarity of the biphenyl system and the orientation of the carboxylic acid group relative to the aromatic framework. These structural features are critical for understanding the compound's physical properties and potential applications in materials science.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with both proton and carbon-13 spectra providing detailed information about the aromatic environment and the influence of fluorine substitution on chemical shifts.

The proton nuclear magnetic resonance spectrum of fluorinated benzoic acid derivatives typically exhibits characteristic patterns that reflect the electronic effects of fluorine substitution. The aromatic protons appear in the range of 7.0-8.5 parts per million, with specific chemical shifts depending on the proximity to fluorine atoms and the electronic nature of the substituents. The carboxylic acid proton typically appears as a broad singlet around 12-13 parts per million, often influenced by hydrogen bonding interactions in solution.

Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the fluorine environments within the molecule. Studies on related fluorinated benzoic acids have demonstrated that fluorine chemical shifts are highly sensitive to the local electronic environment and can provide detailed information about through-space and through-bond interactions. The three fluorine atoms in this compound are expected to exhibit distinct chemical shifts reflecting their different chemical environments.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about intermolecular interactions. The carboxylic acid functionality typically exhibits a broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch, and a sharp absorption around 1660-1700 cm⁻¹ corresponding to the carbonyl stretch. The presence of fluorine substituents on the aromatic rings creates characteristic absorption patterns in the fingerprint region, particularly in the range of 1200-1300 cm⁻¹, which corresponds to carbon-fluorine stretching vibrations.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak for this compound appears at mass-to-charge ratio 252, corresponding to its molecular weight. The fragmentation pattern typically involves loss of the carboxylic acid functionality and subsequent fragmentation of the fluorinated biphenyl system, providing structural confirmation through characteristic fragmentation pathways.

| Spectroscopic Technique | Key Characteristics | Typical Range/Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |

| ¹H Nuclear Magnetic Resonance | Carboxylic acid proton | 12-13 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-170 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine environments | Variable based on position |

| Infrared Spectroscopy | Hydroxyl stretch | 2500-3300 cm⁻¹ |

| Infrared Spectroscopy | Carbonyl stretch | 1660-1700 cm⁻¹ |

| Infrared Spectroscopy | Carbon-fluorine stretch | 1200-1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 252 |

Computational Chemistry Approaches (Periodic Density Functional Theory, Molecular Modeling)

Computational chemistry approaches provide essential insights into the electronic structure, molecular geometry, and intermolecular interactions of this compound. Density functional theory calculations have become the standard approach for investigating fluorinated organic compounds, offering reliable predictions of molecular properties and spectroscopic parameters.

Periodic density functional theory calculations using the Generalized Gradient Approximation with Perdew-Burke-Ernzerhof functional have been successfully applied to related benzoic acid derivatives. These calculations typically employ norm-conserving pseudopotentials for hydrogen, carbon, oxygen, and fluorine atoms, with plane-wave basis sets constructed using energy cutoffs in the range of 120 electron volts. The inclusion of van der Waals corrections through non-local density functional theory approaches is particularly important for fluorinated systems, as these corrections significantly contribute to the calculated properties of molecular solids.

Geometry optimization calculations reveal the preferred molecular conformation of this compound, including the dihedral angles between the aromatic rings and the orientation of the carboxylic acid group. The presence of multiple fluorine atoms creates electronic asymmetry that can influence the planarity of the biphenyl system and affect the overall molecular shape. These structural parameters are crucial for understanding the compound's physical properties and potential intermolecular interactions.

Electronic structure calculations provide detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which correlate with various molecular properties including acidity constants. Studies on related fluorinated benzoic acids have shown that the energy difference between these molecular orbitals can be related to calculated acidity values, providing theoretical validation of experimental measurements.

Vibrational frequency calculations using density functional theory methods allow for the theoretical prediction of infrared and Raman spectra, enabling detailed comparison with experimental spectroscopic data. These calculations can identify specific vibrational modes and provide assignments for observed absorption bands, particularly those associated with carbon-fluorine stretching and aromatic ring vibrations.

Natural bond orbital analysis provides insights into intramolecular interactions that contribute to molecular stabilization. For fluorinated benzoic acids, these analyses can reveal the extent of electron delocalization and the influence of fluorine substituents on the electronic structure of the aromatic system. Such calculations are particularly valuable for understanding the electronic effects that influence molecular reactivity and physical properties.

The computational modeling of intermolecular interactions requires consideration of hydrogen bonding, halogen bonding, and dispersion forces. Fluorine atoms can participate in various non-covalent interactions that influence crystal packing and molecular aggregation behavior. Advanced computational approaches that include dispersion corrections are essential for accurately modeling these interactions in fluorinated systems.

| Computational Parameter | Method/Approach | Typical Values/Settings |

|---|---|---|

| Density Functional Theory Level | Generalized Gradient Approximation Perdew-Burke-Ernzerhof | Standard functional |

| Basis Set | Plane-wave | 120 eV cutoff |

| Pseudopotentials | Norm-conserving | Hydrogen, Carbon, Oxygen, Fluorine |

| Dispersion Corrections | Non-local van der Waals | Essential for molecular solids |

| Geometry Optimization | Full structure relaxation | All atomic positions |

| Vibrational Frequencies | Harmonic approximation | Infrared/Raman prediction |

| Electronic Properties | Molecular orbital analysis | Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital gaps |

| Intermolecular Interactions | Dispersion-corrected methods | Hydrogen/halogen bonding |

Properties

IUPAC Name |

4-(2,3-difluorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-3-1-2-9(12(10)16)8-5-4-7(13(17)18)6-11(8)15/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIDFKKKOGSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689658 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261625-13-1 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2,3-Difluorotoluene or 2,3-difluoroaniline derivatives are commonly used as precursors for the difluorophenyl moiety.

- 3-Fluorobenzoic acid or its derivatives serve as the benzoic acid framework.

- Halogenated intermediates such as benzyl halides or trichloroethyl-substituted aromatics are used for further functionalization.

Fluorophenylacetic Acid Synthesis as a Basis

A related synthesis pathway for fluoro-substituted phenylacetic acids provides a foundation for the preparation of fluorinated biphenyl carboxylic acids:

- Photohalogenation of 2,3-difluorotoluene to generate 2,3-difluorobenzyl halides.

- Carbonylation of these benzyl halides under catalytic conditions to yield 2,3-difluorophenylacetic acid with high yield and mild conditions.

- This process is efficient, industrially scalable, and environmentally safer due to fewer steps and mild reagents.

Diazonium Salt and Sandmeyer-Type Reactions

- Fluoroanilines (e.g., 2,3-difluoroaniline) are converted to diazonium salts under acidic conditions at low temperatures.

- These diazonium intermediates react with halogen sources (e.g., vinylidene chloride) and copper catalysts to form trichloroethyl-substituted fluoroarenes.

- Subsequent hydrolysis and acid treatment yield fluoro-substituted phenylacetic acids with high purity (>99% by HPLC).

Biphenyl Formation via Cross-Coupling

- The biphenyl linkage between the 3-fluorobenzoic acid and 2,3-difluorophenyl moieties can be constructed by palladium-catalyzed cross-coupling reactions such as Suzuki or Ullmann coupling.

- For instance, 3-fluorobenzoic acid derivatives can be converted to aryl boronic acids or halides, which then couple with 2,3-difluorophenyl halides.

- These reactions typically require mild bases, palladium catalysts, and controlled temperatures to achieve regioselective coupling without defluorination.

Carboxylation and Final Functionalization

- The carboxylic acid group is introduced or preserved through careful control of reaction conditions.

- Esterification and subsequent hydrolysis steps may be employed to purify or modify the acid group.

- Recrystallization from solvents like toluene or ethanol is used to obtain high-purity final products.

Summary Table of Preparation Steps

Research Findings and Considerations

- The photohalogenation-carbonylation route is highlighted for its efficiency, safety, and environmental benefits, making it suitable for industrial scale-up.

- The diazotization-halogenation method provides a versatile approach to introduce halogenated substituents and fluoro groups on aromatic rings with high regioselectivity.

- Cross-coupling reactions remain the gold standard for constructing biphenyl frameworks, especially when multiple fluorine atoms are present, due to their mild conditions and high selectivity.

- Purification through recrystallization and chromatographic methods ensures the final product meets stringent purity requirements for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield partially or fully hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid has been explored for its potential as a precursor or active ingredient in drug formulations. Its structure may contribute to the development of novel pharmaceuticals targeting various diseases.

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics or antifungal agents .

- Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

2. Targeted Therapy

The unique properties of this compound allow it to be utilized in targeted therapies, particularly in oncology. Its ability to selectively interact with biological targets can lead to the development of more effective cancer treatments with reduced side effects.

Agrochemical Applications

This compound can also find applications in the agrochemical sector:

- Herbicides and Pesticides : The fluorinated structure may enhance the efficacy and stability of agrochemicals. Research into similar compounds has shown promising results in developing herbicides that can effectively control weed populations while minimizing environmental impact .

Material Science Applications

The compound's chemical stability and reactivity make it suitable for various applications in material science:

- Polymer Chemistry : It can be used as a building block for synthesizing fluorinated polymers, which possess unique properties such as high thermal stability and chemical resistance. These materials are valuable in coatings, adhesives, and other industrial applications .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of fluorinated benzoic acids against resistant bacterial strains, this compound demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were lower than those of conventional antibiotics, suggesting its potential as a treatment option for antibiotic-resistant infections .

Case Study 2: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of related compounds in animal models. Results showed that these compounds significantly reduced levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of fluorinated benzoic acids are highly sensitive to the position and number of fluorine atoms. Below is a comparative analysis of key analogs:

Key Observations :

Physicochemical Properties

Fluorine's electron-withdrawing nature increases the acidity of the benzoic acid group. Comparative

| Compound | pKa (Benzoic Acid) | logP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~2.8* | 3.20 | <1 (aqueous) |

| 4-(3,4-Difluorophenyl)benzoic acid (dFPB4) | ~3.1 | 2.95 | ~5 (DMSO) |

| 4-(3-Chloro-4-fluorophenyl)benzoic acid | ~2.6 | 3.40 | <1 (aqueous) |

Insights :

- The additional fluorine at the 3-position in the target compound lowers pKa compared to non-fluorinated analogs, enhancing solubility in basic environments.

- Higher logP values correlate with increased membrane permeability but reduced aqueous solubility, critical for drug delivery .

Biological Activity

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS No. 1261625-13-1) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple fluorine atoms, which can significantly influence its biological activity. The chemical formula is , and it is often represented in various structural forms to highlight its functional groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of fluorine substituents can enhance the lipophilicity and metabolic stability of the resulting compounds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Acinetobacter baumannii, a notorious pathogen known for its antibiotic resistance. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical enzymatic pathways.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as breast, colon, and lung cancer cells. The antiproliferative effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the efficacy of this compound against multidrug-resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Acinetobacter baumannii, showcasing its potential as a lead compound for developing new antibiotics.

- Anticancer Studies : Another investigation assessed the compound's effects on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, indicating significant anticancer potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the fluorinated structure contributes to increased ROS production, leading to oxidative stress in target cells.

Data Table: Biological Activity Overview

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.